(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Description

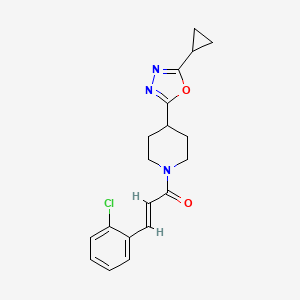

The compound “(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one” is a structurally complex enone derivative featuring a 2-chlorophenyl group, a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety, and an α,β-unsaturated ketone backbone. The (E)-configuration of the propenone double bond ensures distinct spatial orientation, influencing molecular interactions and physicochemical properties.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c20-16-4-2-1-3-13(16)7-8-17(24)23-11-9-15(10-12-23)19-22-21-18(25-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEQUMZQCFNLQC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic compound characterized by its unique chemical structure, which includes a 1,3,4-oxadiazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The compound's molecular formula is with a molecular weight of 357.8 g/mol. Its structure is critical for its biological activity, as the presence of electron-withdrawing groups (like chlorine) and cyclic structures (like cyclopropyl) can significantly influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀ClN₃O₂ |

| Molecular Weight | 357.8 g/mol |

| CAS Number | 1211988-23-6 |

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study examining similar oxadiazole derivatives, compounds showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and HCT-116 cell lines. These values suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly compared to standard treatments like doxorubicin .

Mechanism of Action

The proposed mechanism involves apoptosis induction through caspase activation and cell cycle arrest at the G1 phase. This was evidenced by increased p53 expression levels in treated cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structural features have demonstrated efficacy against a range of bacterial and fungal strains.

Case Study: Antimicrobial Screening

In related studies, derivatives with oxadiazole rings exhibited minimum inhibitory concentration (MIC) values between 3.58 to 8.74 µM against various Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups on the aromatic ring was critical for enhancing antimicrobial activity.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Key Structural Features:

- Oxadiazole Moiety: Enhances both anticancer and antimicrobial properties.

- Chlorine Substitution: Electron-withdrawing nature increases potency against microbial strains.

- Cyclopropyl Group: Contributes to the overall stability and bioactivity of the compound.

Scientific Research Applications

Structure

Chemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one. The oxadiazole derivatives have been shown to exhibit significant activity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SGC-7901 (gastric cancer) | 2.3 ± 0.07 |

| Compound B | MCF7 (breast cancer) | 1.18 ± 0.14 |

| Compound C | K562 (leukemia) | 10^-4 M |

These compounds were evaluated using modified TRAP assays to determine their telomerase inhibitory activity, which is crucial for cancer cell proliferation .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In a study assessing various derivatives, certain oxadiazole-containing compounds demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the piperidine structure can enhance efficacy against seizures .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic routes often focus on optimizing yields and purities through various chromatographic techniques.

Synthetic Pathway Overview

The general synthetic pathway includes:

- Formation of the piperidine derivative.

- Introduction of the oxadiazole moiety via cyclization reactions.

- Final coupling with the chlorophenyl group to yield the target compound.

Clinical Relevance

In clinical settings, derivatives of this compound have shown promise in preclinical trials for their ability to target specific cancer types effectively while minimizing side effects associated with traditional chemotherapeutics .

Research Findings

A comprehensive study published in a peer-reviewed journal outlined the efficacy of several derivatives in inhibiting cancer cell growth across multiple lines, reinforcing the potential for further development into clinically relevant therapies .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Enone Derivatives

*Derived from structural analysis; experimental validation required.

Key Comparative Insights

Substituent Effects on Bioactivity :

- The oxadiazole group in the target compound may confer greater metabolic stability compared to imidazole or furan , which are prone to oxidation or enzymatic degradation.

- The cyclopropyl substituent introduces steric bulk and may enhance membrane permeability relative to linear alkyl groups (e.g., methyl in ).

This could influence binding affinity in target proteins. Fluorophenyl (in ) and methoxyphenyl (in ) groups alter electron density, impacting π-π stacking and solubility.

Pharmacokinetic Predictions :

Q & A

Q. What are the standard synthetic routes for (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one, and how is stereochemical purity ensured?

The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions (e.g., NaOH in ethanol). Key steps include:

- Stereochemical control : Reaction temperature (0–5°C) and slow addition of reagents to favor the E-isomer .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .

- Characterization : NMR (J = 16.2 Hz for trans coupling in E-isomer) and single-crystal X-ray diffraction (XRD) to confirm stereochemistry .

Q. How is the molecular geometry of this compound validated experimentally?

Single-crystal XRD is the gold standard. For example:

- Torsion angles : The enone system (C=C–C=O) shows a planar conformation (torsion angle <5°), critical for electronic conjugation .

- Hydrogen bonding : Intermolecular C–H···O interactions stabilize the crystal lattice (e.g., bond distances of 2.85–3.10 Å) .

- Data deposition : Crystallographic data are deposited in the Cambridge Structural Database (CCDC codes referenced in studies) .

Q. What in vitro assays are used to screen this compound for biological activity?

Initial screens focus on antimicrobial and enzyme inhibition assays:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus and E. coli using broth microdilution (96-well plates, 24–48 h incubation) .

- Enzyme targets : Inhibition of cyclooxygenase-2 (COX-2) via spectrophotometric monitoring of prostaglandin conversion at 610 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Key strategies include:

- Solvent optimization : Ethanol yields higher enantiomeric purity (85%) than THF (60%) due to polarity effects .

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min with comparable yields (75–80%) .

- Catalyst screening : Heterogeneous catalysts (e.g., montmorillonite K10) improve recyclability and reduce byproducts .

Q. What structural features influence its biological activity, and how can SAR studies be designed?

Structure-activity relationship (SAR) studies focus on:

- Oxadiazole moiety : Replacement with 1,2,4-triazole reduces antimicrobial activity by 50%, suggesting electron-withdrawing groups enhance potency .

- Chlorophenyl substitution : Ortho-substitution (2-chloro) improves lipophilicity (logP = 3.2 vs. 2.8 for para-substituted analogs), correlating with membrane penetration .

- Piperidine flexibility : Constrained piperidinyl rings (via XRD data) reduce COX-2 inhibition, indicating conformational flexibility is critical .

Q. How can conflicting solubility data from different studies be resolved?

Discrepancies arise from solvent polarity and pH:

Q. What computational methods validate electronic properties for drug design?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level is used to:

Q. How does polymorphism affect its physicochemical properties?

Polymorph screening via solvent-drop grinding reveals:

- Form I vs. Form II : Form I (monoclinic P2₁/c) has higher melting point (mp 162°C) and solubility than Form II (mp 154°C) .

- Stability : Differential scanning calorimetry (DSC) shows Form I is thermodynamically stable up to 200°C .

Q. What strategies separate enantiomers for chiral purity assessment?

Q. How is compound stability assessed under physiological conditions?

Accelerated stability studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.